molecular formula C30H35NO6 B15190075 4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate CAS No. 104133-83-7

4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate

Cat. No.: B15190075
CAS No.: 104133-83-7
M. Wt: 505.6 g/mol
InChI Key: YWBHXJZMOXLIJG-BTJKTKAUSA-N
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Description

4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phenol group, a methoxy group, and a diphenylpropylamine moiety. The maleate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 2-methoxyphenol with 3-bromobutylamine, followed by the introduction of the diphenylpropyl group through a nucleophilic substitution reaction. The final step involves the formation of the maleate salt by reacting the free base with maleic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate involves its interaction with specific molecular targets and pathways. The phenol group can participate in redox reactions, influencing cellular oxidative stress levels. The diphenylpropylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Dimethylamino)propyl)phenol: Similar structure but with a dimethylamino group instead of a diphenylpropyl group.

    4-(3-(Diphenylmethyl)amino)butyl)phenol: Similar structure but with a diphenylmethyl group instead of a diphenylpropyl group.

Uniqueness

4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate is unique due to its combination of a phenol group, a methoxy group, and a diphenylpropylamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry.

Properties

CAS No.

104133-83-7

Molecular Formula

C30H35NO6

Molecular Weight

505.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;4-[3-(3,3-diphenylpropylamino)butyl]-2-methoxyphenol

InChI

InChI=1S/C26H31NO2.C4H4O4/c1-20(13-14-21-15-16-25(28)26(19-21)29-2)27-18-17-24(22-9-5-3-6-10-22)23-11-7-4-8-12-23;5-3(6)1-2-4(7)8/h3-12,15-16,19-20,24,27-28H,13-14,17-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YWBHXJZMOXLIJG-BTJKTKAUSA-N

Isomeric SMILES

CC(CCC1=CC(=C(C=C1)O)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(CCC1=CC(=C(C=C1)O)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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